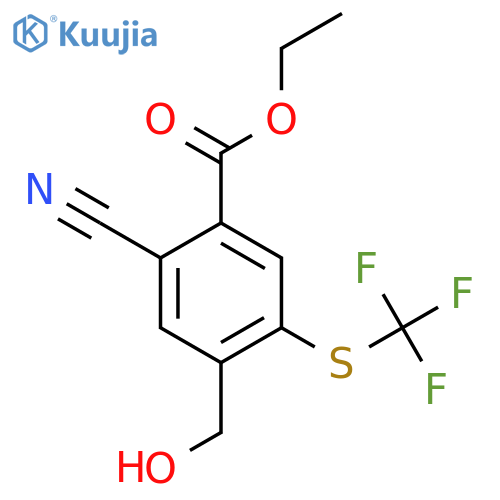

Cas no 1807033-94-8 (Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate)

1807033-94-8 structure

商品名:Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate

CAS番号:1807033-94-8

MF:C12H10F3NO3S

メガワット:305.272912502289

CID:4957255

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate

-

- インチ: 1S/C12H10F3NO3S/c1-2-19-11(18)9-4-10(20-12(13,14)15)8(6-17)3-7(9)5-16/h3-4,17H,2,6H2,1H3

- InChIKey: NZKAUIQXMCMPLL-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C=C(C(=O)OCC)C(C#N)=CC=1CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 393

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 95.6

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005703-250mg |

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate |

1807033-94-8 | 97% | 250mg |

494.40 USD | 2021-06-21 | |

| Alichem | A015005703-1g |

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate |

1807033-94-8 | 97% | 1g |

1,579.40 USD | 2021-06-21 | |

| Alichem | A015005703-500mg |

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate |

1807033-94-8 | 97% | 500mg |

806.85 USD | 2021-06-21 |

Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1807033-94-8 (Ethyl 2-cyano-4-hydroxymethyl-5-(trifluoromethylthio)benzoate) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量